

troubleshooting inconsistent results with SR-0813

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Compound of Interest

Compound Name: SR-0813

Cat. No.: B10823721

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SR-0813 Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using **SR-0813**, a potent and selective inhibitor of the ENL and AF9 YEATS domains. Our goal is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for **SR-0813**?

SR-0813 is a potent and selective dual inhibitor of the ENL and AF9 YEATS domains.^{[1][2][3]} The YEATS domain is responsible for recognizing acetylated lysine residues on histones, a key step in transcriptional activation. By binding to the YEATS domains of ENL and AF9, **SR-0813** displaces these proteins from chromatin, leading to the suppression of their target genes.^[2] This has been shown to be particularly effective in acute leukemia with MLL fusions, where ENL is a critical dependency.^[2]

Q2: What are the primary cellular targets of **SR-0813**?

The primary targets of **SR-0813** are the YEATS domains of ENL and AF9.^{[1][2][3]} It has been shown to be highly selective against other YEATS domain proteins like YEATS2 and YEATS4.^{[2][4]} While generally selective, a potential off-target, the kinase YSK4 (MAP3K19), was identified but is bound with over 100-fold lower affinity than the ENL YEATS domain.^{[2][4]} At

higher concentrations (e.g., 10 μ M), off-target effects on SREBP target genes have been observed.^[2]

Q3: In which cell lines has **SR-0813** been shown to be effective?

SR-0813 has demonstrated efficacy in multiple mixed-lineage leukemia (MLL)-fusion leukemia cell lines, which are sensitive to the genetic loss of ENL. These include:

- MV4;11 (MLL-AF4 AML)^{[1][2]}
- MOLM-13 (MLL-AF9 AML)^{[1][2]}
- OCI/AML-2 (MLL-AF6 AML)^{[1][2]}
- HB11;19 (MLL-ENL fusion)^{[1][2]}

Q4: How should I prepare and store **SR-0813**?

For in vitro experiments, **SR-0813** can be dissolved in DMSO to prepare a stock solution. For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.^[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.^[1] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.^[1]

Troubleshooting Inconsistent Results

Inconsistent results with **SR-0813** can arise from several factors related to experimental design and execution. This guide addresses common issues and provides recommendations for troubleshooting.

Problem 1: High variability in cell proliferation or viability assays.

Potential Cause	Troubleshooting Recommendation
Inappropriate Assay Duration	Minimal effects on cell viability are often observed after short-term (e.g., 72 hours) treatment. [2] [4] ENL disruption may require a longer period to manifest an anti-leukemic effect. Recommendation: Extend the treatment duration to approximately 2 weeks for proliferation assays. [2]
Suboptimal SR-0813 Concentration	Higher concentrations (e.g., 10 μ M) can lead to off-target effects, particularly on SREBP target genes, which may confound results. [2] Recommendation: Use SR-0813 at a concentration of 1 μ M to achieve maximal suppression of ENL target genes while minimizing off-target effects. [2]
Cell Line-Specific Responses	Different MLL-fusion leukemia cell lines can exhibit varied responses. For instance, MV4;11 and MOLM-13 cells have shown a dose-dependent response in some experiments, while OCI/AML-2 and HB11;19 cells responded similarly to 1 μ M and 10 μ M concentrations. [2] [4] Recommendation: Carefully characterize the dose-response for your specific cell line of interest.
Compound Solubility and Stability	Poor solubility or degradation of SR-0813 can lead to inconsistent effective concentrations. Recommendation: Ensure complete dissolution of the compound when preparing stock solutions. Prepare fresh dilutions from a frozen stock for each experiment and avoid repeated freeze-thaw cycles. For in vivo studies, prepare the formulation fresh on the day of use. [1]

Problem 2: Discrepancy between target gene expression and cellular phenotype.

Potential Cause	Troubleshooting Recommendation
Timing of Analysis	<p>Changes in the transcription of ENL target genes, such as HOXA9, MEIS1, and MYC, can be detected before significant effects on cell proliferation are observed.[1][2]</p> <p>Recommendation: For target engagement verification, analyze transcript levels after a shorter treatment duration (e.g., 4-24 hours) using qRT-PCR.</p>
Off-Target Effects at High Concentrations	<p>At 10 μM, SR-0813 can affect non-ENL target genes, which might obscure the specific phenotype related to ENL inhibition.[2]</p> <p>Recommendation: Perform dose-response experiments and correlate the expression of known ENL target genes with the observed phenotype at each concentration. Use 1 μM for studies focused on ENL-specific biology.[2]</p>

Experimental Protocols

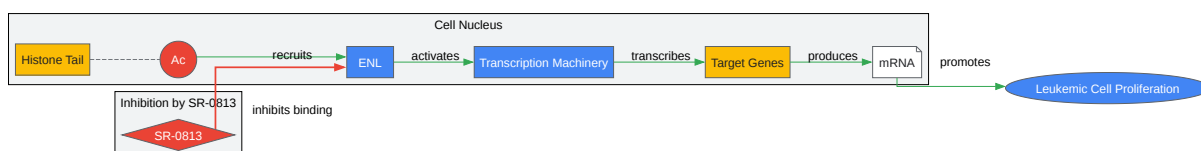
Cell-Based Proliferation Assay (Long-Term)

- **Cell Seeding:** Seed MLL-fusion leukemia cells (e.g., MV4;11, MOLM-13) at a low density in appropriate culture plates.
- **Compound Treatment:** Treat cells with **SR-0813** (e.g., at 1 μ M and 10 μ M) or DMSO as a vehicle control.
- **Incubation:** Incubate the cells for approximately 2 weeks. Change the media with fresh compound every 3-4 days.
- **Data Acquisition:** Measure cell proliferation at various time points using a suitable method (e.g., cell counting, MTS/MTT assay).
- **Data Analysis:** Normalize the results to the DMSO-treated control cells.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

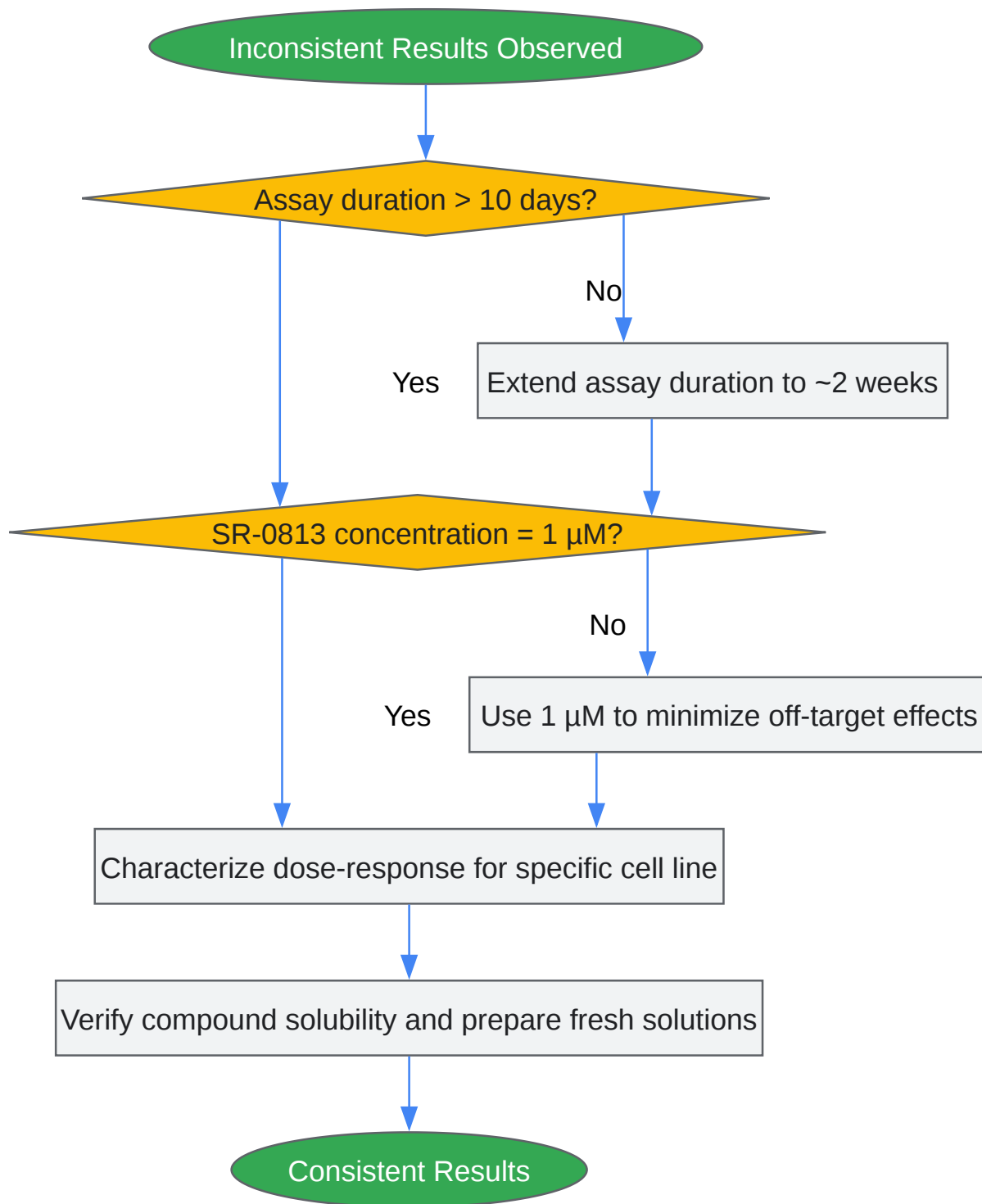
- Cell Treatment: Treat cells (e.g., MV4;11) with **SR-0813** (e.g., 1 μ M and 10 μ M) or DMSO for 4, 24, 48, and 72 hours.^[1]
- RNA Extraction: Isolate total RNA from the cells using a standard method.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA.
- qRT-PCR: Perform qRT-PCR using primers specific for ENL target genes (e.g., HOXA9, MEIS1, MYC) and a housekeeping gene for normalization.
- Data Analysis: Calculate the relative transcript abundance normalized to the DMSO control.^[2]

Visualized Pathways and Workflows



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Caption: Mechanism of **SR-0813** action in leukemic cells.



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Caption: Troubleshooting workflow for inconsistent **SR-0813** results.

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